6-Fluoro-1h-pyrazin-2-one
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Overview
Description
6-Fluoro-1h-pyrazin-2-one is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyrazine derivatives, which include pyrazine rings like 6-fluoro-1h-pyrazin-2-one, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrazine compounds can undergo a series of intracellular enzymatic transformations to generate their active forms . These active forms then interact with their targets, leading to various biological effects .
Biochemical Pathways
It’s known that pyrazine compounds can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
It’s known that pyrazine compounds can have a wide range of effects at the molecular and cellular levels due to their broad spectrum of biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . These reagents provide a mild and effective source of electrophilic fluorine, facilitating the fluorination process under controlled conditions.
Industrial Production Methods: Industrial production of 6-Fluoro-1h-pyrazin-2-one may involve large-scale electrophilic fluorination processes. The use of stable and commercially available fluorinating agents like NFSI ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1h-pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazinone derivatives, while substitution reactions can produce various substituted pyrazinones .
Scientific Research Applications
6-Fluoro-1h-pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Fluoropyridines: These compounds also contain a fluorine atom in a heterocyclic ring and share similar chemical properties.
Fluoropyrazoles: Another class of fluorinated heterocycles with comparable reactivity and applications.
Uniqueness: 6-Fluoro-1h-pyrazin-2-one stands out due to its specific structure and the unique effects imparted by the fluorine atom. Its distinct reactivity and biological properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLSVMPQTLFBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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